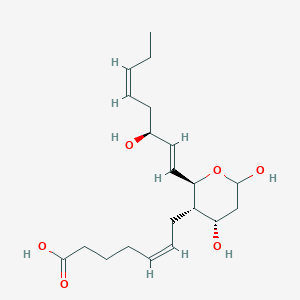

(5Z,9a,13E,15S,17Z)-9,11,15-trihydroxy-Thromboxa-5,13,17-trien-1-oic acid

Description

Contextualization within the Eicosanoid and Prostanoid Landscape

Thromboxane (B8750289) B3 is a member of the eicosanoid family, a large group of signaling molecules derived from 20-carbon fatty acids. wikipedia.orgtaylorandfrancis.com Eicosanoids, which include prostaglandins (B1171923), thromboxanes, and leukotrienes, are critical local mediators that regulate a vast array of physiological and pathological processes. nih.govmdpi.com More specifically, Thromboxane B3 falls under the sub-class of prostanoids, which are characterized by a specific ring structure and are synthesized via the cyclooxygenase (COX) pathway. mdpi.com

The prostanoid family is further divided into prostaglandins, prostacyclins, and thromboxanes. mdpi.com Thromboxanes are distinguished by their six-membered ether-containing ring structure and are primarily known for their role in blood clotting and vasoconstriction. wikipedia.orglipotype.com The landscape of thromboxanes is primarily dominated by Thromboxane A2 (TXA2) and its stable, inactive metabolite, Thromboxane B2 (TXB2), both derived from the omega-6 fatty acid, arachidonic acid. wikipedia.org Thromboxane B3, in contrast, is derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA), placing it in a distinct metabolic cascade. medchemexpress.comcaymanchem.com

Historical Perspective of Thromboxane B3 Discovery and Initial Characterization

The discovery of Thromboxane B3 is intrinsically linked to research in the early 1980s exploring the biological effects of dietary omega-3 fatty acids. A pivotal 1983 study by Fischer and Weber provided the first definitive evidence of the formation of Thromboxane A3 (TXA3) and its subsequent hydrolysis product, Thromboxane B3, in human platelets. nih.gov In this key research, subjects who consumed cod liver oil, a rich source of eicosapentaenoic acid (EPA), showed the presence of Thromboxane B3 in their platelet-rich plasma after stimulation with collagen. nih.gov

The initial characterization of Thromboxane B3 was heavily reliant on the analytical techniques of the time, particularly gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov Researchers were able to identify Thromboxane B3 by converting the extracted thromboxanes into more stable derivatives, which could then be separated and identified based on their mass-to-charge ratio. nih.gov These early studies not only confirmed the existence of Thromboxane B3 but also established its origin from endogenous EPA within human platelets. nih.gov The identification of Thromboxane B3 was a significant step in understanding the differential metabolism of omega-6 and omega-3 fatty acids and their potential impacts on platelet function.

Overview of Thromboxane B3 as a Key Biological Metabolite

Thromboxane B3's primary role in biological systems is that of a stable, inactive metabolite of the highly labile Thromboxane A3. caymanchem.com Thromboxane A3, like its counterpart Thromboxane A2, is synthesized from its precursor fatty acid—in this case, EPA—through the enzymatic action of cyclooxygenase (COX) and thromboxane synthase. medchemexpress.comcaymanchem.com However, Thromboxane A3 is extremely unstable under physiological conditions, with a very short half-life, and rapidly hydrolyzes into the more stable Thromboxane B3. caymanchem.com

This relationship makes the measurement of Thromboxane B3 a critical tool for researchers studying the production of Thromboxane A3. Due to the fleeting existence of Thromboxane A3, direct measurement is not feasible in most biological samples. nih.gov Therefore, the quantification of Thromboxane B3 serves as a reliable surrogate marker for the in vivo synthesis of Thromboxane A3. nih.gov The presence and concentration of Thromboxane B3 provide valuable insights into the extent to which dietary EPA is being converted into trienoic prostanoids within the body.

Structure

2D Structure

3D Structure

Properties

CAS No. |

71953-80-5 |

|---|---|

Molecular Formula |

C20H32O6 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

(E)-7-[4,6-dihydroxy-2-[(1E,5E)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,20-22,25H,2,5,8-11,14H2,1H3,(H,23,24)/b6-3+,7-4+,13-12+ |

InChI Key |

OYPPJMLKAYYWHH-OHVJZDGFSA-N |

Isomeric SMILES |

CC/C=C/CC(/C=C/C1C(C(CC(O1)O)O)C/C=C/CCCC(=O)O)O |

Canonical SMILES |

CCC=CCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O |

physical_description |

Solid |

Synonyms |

thromboxane B3 TXB3 |

Origin of Product |

United States |

Thromboxane B3 Biosynthesis and Enzymatic Pathways

Precursor Substrate Utilization in Thromboxane (B8750289) B3 Formation

The journey of Thromboxane B3 synthesis begins with the availability of its specific precursor, Eicosapentaenoic Acid (EPA). The utilization of EPA is a critical determinant in the production of 3-series prostanoids, including Thromboxane B3.

Eicosapentaenoic Acid (EPA) as the Primary Precursor

Eicosapentaenoic Acid (C20:5ω3) is a 20-carbon polyunsaturated fatty acid that serves as the foundational molecule for the synthesis of Thromboxane B3. medchemexpress.comnih.gov Dietary intake of EPA, often through sources like cod liver oil, leads to its incorporation into the phospholipids (B1166683) of cell membranes, particularly in platelets. nih.gov When platelets are stimulated, EPA is released from the membrane and becomes available for enzymatic conversion. medchemexpress.com The presence of EPA in human platelets has been shown to directly lead to the formation of Thromboxane B3. medchemexpress.comnih.gov

Differentiation from Arachidonic Acid-Derived Thromboxanes

The biosynthesis of thromboxanes is not limited to EPA. Arachidonic acid (AA), an omega-6 fatty acid, is the precursor for the 2-series thromboxanes, most notably Thromboxane A2. researchgate.net Structurally, EPA (C20:5) and AA (C20:4) are similar, both being 20-carbon fatty acids, but they differ in the number of double bonds. researchgate.net This structural difference is key to the different biological activities of their respective thromboxane products. While the pathway is analogous, the end products, Thromboxane A3 (from EPA) and Thromboxane A2 (from AA), exhibit distinct physiological effects. nih.gov

Molecular Enzymology of Thromboxane B3 Synthesis

The conversion of EPA into Thromboxane B3 is a cascade of enzymatic reactions. Two key enzymes, Cyclooxygenase (COX) and Thromboxane Synthase (TXS), play pivotal roles in this pathway.

Role of Cyclooxygenase (COX) Isoforms (COX-1 and COX-2)

The initial and rate-limiting step in the biosynthesis of all prostanoids, including Thromboxane B3, is the oxygenation of the precursor fatty acid by Cyclooxygenase (COX) enzymes. hmdb.canih.gov Both COX-1 and COX-2 isoforms can metabolize EPA. researchgate.nethmdb.ca COX enzymes catalyze the conversion of EPA into the unstable endoperoxide intermediate, Prostaglandin (B15479496) H3 (PGH3). hmdb.ca This reaction is fundamental for the subsequent formation of all 3-series prostanoids. hmdb.ca

Mechanism of Thromboxane Synthase (TXS) in Converting Prostaglandin H3 to Thromboxane A3

Following the action of COX, the intermediate Prostaglandin H3 is then acted upon by Thromboxane Synthase (TXS). medchemexpress.combertin-bioreagent.comcaymanchem.com This enzyme, found in platelets, catalyzes the isomerization of Prostaglandin H3 to form Thromboxane A3. medchemexpress.comwikipedia.org Thromboxane A3 is a highly unstable compound. nih.gov

Non-Enzymatic Hydrolysis of Thromboxane A3 to Thromboxane B3

Due to its inherent instability in aqueous environments, Thromboxane A3 has a very short half-life. mdpi.com It undergoes rapid, non-enzymatic hydrolysis to form its more stable, and biologically less active, derivative, Thromboxane B3. nih.govhmdb.cabertin-bioreagent.comcaymanchem.com This final conversion from Thromboxane A3 to Thromboxane B3 is a spontaneous chemical reaction and does not require an enzyme. hmdb.cabertin-bioreagent.comcaymanchem.com

Interactive Data Tables

Table 1: Key Molecules in Thromboxane B3 Biosynthesis

| Compound Name | Chemical Formula | Role in Pathway |

| Eicosapentaenoic Acid (EPA) | C20H30O2 | Primary precursor substrate |

| Prostaglandin H3 (PGH3) | C20H30O5 | Intermediate endoperoxide |

| Thromboxane A3 (TXA3) | C20H30O5 | Unstable intermediate |

| Thromboxane B3 (TXB3) | C20H32O6 | Stable final product |

Table 2: Enzymes in Thromboxane B3 Synthesis

| Enzyme Name | Isoforms | Function |

| Cyclooxygenase (COX) | COX-1, COX-2 | Converts EPA to Prostaglandin H3 |

| Thromboxane Synthase (TXS) | Not Applicable | Converts Prostaglandin H3 to Thromboxane A3 |

Cellular and Tissue-Specific Biosynthesis of Thromboxane B3

The synthesis of Thromboxane B3 is not ubiquitous, but rather localized to specific cells and tissues that possess the necessary enzymatic machinery. Platelets are a primary site of its production, with endothelial cells also contributing. Furthermore, Thromboxane B3 has been identified in several other distinct biological compartments.

Platelet-Mediated Thromboxane B3 Production

Human platelets are key players in the synthesis of Thromboxane B3 from its precursor, eicosapentaenoic acid (EPA). When platelet-rich plasma is stimulated, the enzymatic machinery within the platelets actively converts endogenous EPA into Thromboxane A3, which is then rapidly hydrolyzed to the more stable Thromboxane B3. This conversion has been demonstrated and quantified using techniques such as combined capillary gas chromatography-mass spectrometry.

The process is initiated by the cyclooxygenase (COX) enzyme within platelets, which acts on EPA to form the intermediate prostaglandin endoperoxide, Prostaglandin H3 (PGH3). Subsequently, the enzyme thromboxane synthase metabolizes PGH3 to Thromboxane A3. Due to its instability, Thromboxane A3 is quickly converted to Thromboxane B3. Studies have shown that dietary intake of EPA, for instance through cod liver oil, can lead to the formation of Thromboxane B3 in human platelets.

| Precursor Fatty Acid | Key Enzymes Involved | Intermediate | Final Stable Product |

| Eicosapentaenoic Acid (EPA) | Cyclooxygenase (COX), Thromboxane Synthase | Prostaglandin H3 (PGH3), Thromboxane A3 | Thromboxane B3 |

Identification of Thromboxane B3 in Other Biological Compartments (e.g., Seminal Vesicles, Lung, Ocular Tissues)

Beyond the circulatory system, the biosynthesis of Thromboxane B3 has been identified in several other specific tissues. Research has confirmed its presence in seminal vesicles, lung tissue, and ocular tissues. The functional significance of Thromboxane B3 in these compartments is a subject of specialized research.

| Biological Compartment | Evidence of Thromboxane B3 Presence |

| Seminal Vesicles | Biosynthesis confirmed |

| Lung | Biosynthesis confirmed |

| Ocular Tissues | Biosynthesis confirmed |

Metabolism and Catabolism of Thromboxane B3

Formation of Stable Thromboxane (B8750289) B3 Metabolites

The catabolism of Thromboxane B3 involves enzymatic processes that convert it into more water-soluble compounds, facilitating their excretion. These metabolic transformations primarily occur in the liver and other tissues, leading to the formation of several key metabolites that can be detected in circulation and urine. The pathways are analogous to the well-documented metabolism of Thromboxane B2, the arachidonic acid-derived counterpart.

A primary pathway in the catabolism of TXB3 leads to the formation of 11-dehydrothromboxane B3. This compound is recognized as a major, long-lived, and stable urinary metabolite of TXA3. medchemexpress.commedchemexpress.com The conversion is analogous to the metabolism of Thromboxane B2, where 11-dehydro-TXB2 is a principal metabolite. nih.govnih.gov The enzymatic conversion of the 11-hydroxyl group to a keto group results in the formation of this 11-dehydro derivative. Due to its stability compared to the parent compounds, 11-dehydro-TXB3 serves as a reliable indicator of in vivo TXA3 and TXB3 production. frontiersin.org Research has confirmed the presence of 11-dehydrothromboxane B3 in human urine, particularly after the administration of eicosapentaenoic acid. medchemexpress.com This finding solidifies its role as a key end-product of the TXB3 metabolic pathway.

In addition to the 11-dehydrogenation pathway, other metabolic routes contribute to the breakdown of Thromboxane B3. Drawing parallels from the extensive research on Thromboxane B2 metabolism, it is understood that beta-oxidation is another significant catabolic process. nih.gov This process leads to the formation of 2,3-dinor-thromboxane B3.

Studies on TXB2 have shown that both the 11-dehydrogenation and beta-oxidation pathways are the two major routes of metabolism in humans, with 11-dehydro-TXB2 being the most abundant urinary metabolite. nih.gov It is therefore extrapolated that 2,3-dinor-TXB3 is another critical downstream metabolite in the catabolism of TXB3. Further enzymatic modifications, such as the conversion of the 15-hydroxyl group, can also occur, leading to metabolites like 11-dehydro-13,14-dihydro-15-keto-TXB3, similar to what is observed in TXB2 metabolism. nih.gov

Table 1: Key Metabolites of Thromboxane B3

| Metabolite Name | Precursor | Key Metabolic Pathway | Significance |

|---|---|---|---|

| 11-Dehydrothromboxane B3 | Thromboxane B3 | 11-hydroxydehydrogenase activity | A major, stable urinary metabolite used to quantify in vivo TXA3/B3 production. medchemexpress.commedchemexpress.com |

| 2,3-Dinor-thromboxane B3 | Thromboxane B3 | Beta-oxidation | A significant urinary metabolite indicative of a separate major catabolic pathway. nih.gov |

Excretion Pathways of Thromboxane B3 Metabolites

The metabolites of Thromboxane B3, being more water-soluble than the parent compound, are primarily cleared from the body via the kidneys and excreted in the urine. This excretory route is of significant interest to researchers as it provides a non-invasive window into systemic biochemical processes.

The measurement of urinary metabolites of thromboxanes is a well-established method for assessing in vivo platelet activation and eicosanoid production. frontiersin.org The urinary levels of 11-dehydrothromboxane B3 and other related compounds are explored as potential biomarkers in various research contexts, particularly in cardiovascular studies. medchemexpress.comresearchgate.net

Because these metabolites are the end-products of the metabolic cascade originating from EPA, their quantification in urine can reflect the influence of dietary omega-3 fatty acids on the thromboxane pathway. nih.govmedchemexpress.com Elevated levels of thromboxane metabolites are often associated with increased platelet aggregation and inflammatory states. nih.gov Therefore, monitoring the urinary excretion of TXB3 metabolites like 11-dehydro-TXB3 provides a non-invasive tool to investigate the biochemical effects of EPA and the activity of the thromboxane system in health and disease research. medchemexpress.comresearchgate.net

Table 2: Research Applications of Urinary TXB3 Metabolite Analysis

| Metabolite | Application Area | Rationale |

|---|---|---|

| 11-Dehydrothromboxane B3 | Cardiovascular Research | Serves as a biomarker for in vivo production of TXA3, which has different biological activity than TXA2, reflecting dietary EPA impact. medchemexpress.comresearchgate.netnih.gov |

| 11-Dehydrothromboxane B3 | Nutritional Science | Used to assess the metabolic conversion of dietary eicosapentaenoic acid (EPA) into the thromboxane-3 series. nih.govmedchemexpress.com |

| 2,3-Dinor-thromboxane B3 | Platelet Function Studies | Analogous to TXB2 metabolites, its measurement helps create a comprehensive picture of thromboxane production and platelet activity. nih.gov |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 11-dehydro-13,14-dihydro-15-keto-TXB3 |

| 11-dehydro-TXB2 |

| 11-Dehydrothromboxane B3 |

| 2,3-dinor-thromboxane B3 |

| Arachidonic Acid |

| Eicosapentaenoic Acid (EPA) |

| Thromboxane A2 (TXA2) |

| Thromboxane A3 (TXA3) |

| Thromboxane B2 (TXB2) |

Methodologies for Thromboxane B3 Quantification and Functional Assessment in Research

Chromatographic-Mass Spectrometric Analytical Platforms

Mass spectrometry (MS) coupled with chromatographic separation is the gold standard for the definitive identification and quantification of eicosanoids like TXB3. This combination provides exceptional selectivity, by separating analytes from interfering compounds, and sensitivity, for detecting trace-level molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) for Thromboxane (B8750289) B3 Determination

Gas Chromatography-Mass Spectrometry (GC-MS) represents a classic and robust method for the analysis of thromboxanes. Before analysis, volatile derivatives of the analytes must be prepared due to the low volatility of eicosanoids. A common derivatization procedure for TXB3 involves converting it into a methyl ester (ME), followed by the formation of a methoxime (MO) derivative and then a dimethylisopropylsilyl (DMIPS) ether derivative. nih.gov

Research has successfully applied GC-MS to determine TXB3 levels in various biological contexts. For instance, one method detailed the measurement of TXB3 synthesized from eicosapentaenoic acid (EPA) in human platelet-rich plasma. nih.gov In this study, extracted thromboxanes were derivatized into methoxime-dimethylisopropylsilyl-methyl esters and measured using GC with ammonia (B1221849) chemical ionization mass spectrometry. nih.gov Another approach developed a microdetermination method using a stable isotope-labeled internal standard, [¹⁸O₂]TXB3, for accurate quantification by GC-selected-ion monitoring (GC/SIM). nih.gov This technique demonstrated a linear response over a range of 10 pg to 10 ng, enabling the detection of TXB3 in the culture medium of human erythroleukemia cells. nih.gov

| GC-MS Method Summary for TXB3 Analysis | |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) / Selected Ion Monitoring (SIM) |

| Sample Type | Human Platelet Rich Plasma, Cell Culture Media. nih.govnih.gov |

| Key Pre-analytical Step | Chemical Derivatization (e.g., ME-MO-DMIPS ether). nih.gov |

| Ionization Method | Ammonia Chemical Ionization. nih.gov |

| Quantification Approach | Use of stable isotope-labeled internal standards (e.g., [¹⁸O₂]TXB3). nih.gov |

| Reported Sensitivity | Detection in the picogram (pg) to nanogram (ng) range. nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS and UPLC-MS/MS) for Comprehensive Lipid Mediator Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the predominant platform for eicosanoid analysis, offering high sensitivity and specificity without the need for chemical derivatization. springernature.comnih.gov This technique allows for the simultaneous measurement of a broad spectrum of lipid mediators, including prostaglandins (B1171923), leukotrienes, and thromboxanes, in a single analytical run. qmul.ac.uknih.gov The use of Ultra-High-Performance Liquid Chromatography (UPLC) further enhances resolution and shortens analysis times. uzh.chnih.gov

LC-MS/MS methods typically employ a reversed-phase C18 column for separation and use electrospray ionization (ESI) in negative ion mode for detection. nih.govresearchgate.net Quantification is achieved through multiple reaction monitoring (MRM), which provides high selectivity by monitoring a specific precursor-to-product ion transition for each analyte. nih.govsciex.com The development of UPLC-MS/MS methods has enabled the quantification of dozens of lipid mediators, including TXB3's more common analog Thromboxane B2, from plasma samples, providing a comprehensive profile of inflammatory and pro-resolving pathways. uzh.chnih.gov These powerful "lipidomics" approaches are crucial for understanding the complex interplay between different bioactive lipids. springernature.comqmul.ac.uk

| LC-MS/MS Platform Characteristics for Lipid Mediator Analysis | |

| Instrumentation | Liquid Chromatography or Ultra-High-Performance Liquid Chromatography coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole). uzh.chcreative-proteomics.com |

| Separation Principle | Reversed-Phase Chromatography (typically C18 columns). nih.govresearchgate.net |

| Ionization | Electrospray Ionization (ESI), usually in negative mode for eicosanoids. researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. nih.gov |

| Advantages | High throughput, no derivatization required, simultaneous quantification of a wide range of eicosanoids. nih.govsciex.com |

| Application | Comprehensive profiling of pro-inflammatory and pro-resolving lipid mediators in various biological systems. uzh.chnih.gov |

Strategies for Sample Preparation and Matrix Interference Mitigation in Biological Specimens (e.g., Plasma, Urine, Cell Culture Media)

The quality of analytical data is highly dependent on the sample preparation process. The primary goals are to extract the analytes of interest efficiently, remove interfering substances from the biological matrix, and prevent the artificial generation or degradation of analytes. nih.govnih.gov

Sample Preparation Techniques:

Solid-Phase Extraction (SPE): This is the most popular and effective method for cleaning up and concentrating eicosanoids from biological fluids like plasma and urine. springernature.comnih.gov C18-based SPE cartridges are commonly used to enrich lipid mediators from samples. qmul.ac.uk

Liquid-Liquid Extraction (LLE): An alternative method, though SPE is often considered superior in terms of recovery and reduction of ion-suppressing matrix effects in plasma. nih.gov

Protein Precipitation (PP): Often used as an initial step for plasma samples to remove the bulk of proteins before further extraction. nih.gov

Mitigation of Matrix Interference: Matrix effects, primarily ion suppression in ESI-MS, are a significant challenge in bioanalysis. nih.gov This phenomenon occurs when co-eluting matrix components interfere with the ionization of the target analyte, leading to inaccurate quantification. Strategies to mitigate this include:

Efficient Sample Cleanup: Thorough removal of matrix components like phospholipids (B1166683) and salts using techniques like SPE. nih.gov

Stable Isotope-Labeled Internal Standards: The use of deuterated or ¹³C-labeled analogues of the analyte (e.g., d4-TXB2) is the most reliable method to correct for matrix effects and variations in extraction recovery. nih.govresearchgate.net The internal standard is added at the beginning of the sample preparation process and is assumed to behave identically to the endogenous analyte.

Method of Background Subtraction: This involves creating a calibration curve in a representative pooled matrix and subtracting the endogenous analyte concentration. This ensures the matrix for calibration is identical to the samples being analyzed. nih.gov

Use of Artificial Matrices: For calibration curves, a simulated matrix (e.g., phosphate-buffered saline with bovine serum albumin) can be used to mimic the biological sample, reducing the issue of finding a suitable blank matrix. nih.gov

Advanced Lipidomics and Metabolomics Approaches

Lipidomics, the large-scale study of lipids, provides a powerful framework for investigating the role of TXB3. These approaches can be broadly categorized as targeted, for precise quantification of known lipids, or untargeted, for discovering novel metabolic pathways.

Targeted Analysis of Thromboxane B3 and Related Eicosanoids

Targeted lipidomics focuses on the accurate and precise measurement of a predefined set of lipid molecules, such as TXB3 and other eicosanoids involved in the arachidonic acid and eicosapentaenoic acid cascades. sciex.comnih.gov This approach utilizes LC-MS/MS platforms to achieve high sensitivity and specificity, enabling the quantification of low-abundance lipids. sciex.comnih.gov

The development of targeted methods allows researchers to quantify dozens of eicosanoids simultaneously, providing a detailed snapshot of the metabolic flux through various enzymatic pathways (COX, LOX, CYP450). nih.gov By comparing the levels of these mediators across different experimental conditions or disease states, researchers can gain insights into the regulation of inflammatory and hemostatic processes. For example, a targeted UPLC-MS/MS method was developed to measure 58 different lipid mediators in human plasma, demonstrating the power of this approach to create detailed lipid mediator profiles. uzh.chnih.gov

Untargeted Lipidomics for Discovering Novel Thromboxane B3-Associated Pathways

Untargeted lipidomics aims to comprehensively measure all detectable lipids in a sample without prior bias. dovepress.comsciex.com This discovery-driven approach is invaluable for identifying unexpected changes in lipid metabolism and discovering novel biomarkers or metabolic pathways associated with a particular phenotype or disease. labinsights.nlnih.gov

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are typically used for untargeted analysis due to their high mass accuracy and resolution, which aids in the identification of unknown compounds. nih.gov The workflow involves acquiring a global profile of lipids, followed by sophisticated data analysis using multivariate statistics (e.g., Principal Component Analysis) to identify lipids that are significantly altered between sample groups. nih.gov While untargeted analysis may not initially focus on TXB3, it can reveal previously unknown connections between the thromboxane pathway and other areas of lipid metabolism, providing new hypotheses for further targeted investigation.

In Vitro and Ex Vivo Assays for Thromboxane B3 Pathway Activity

In vitro and ex vivo assays are fundamental for elucidating the biochemical and cellular functions of the Thromboxane B3 (TXB3) pathway. These methodologies allow for controlled investigations into its synthesis, mechanism of action, and interaction with cellular components, particularly platelets.

Platelet Aggregation and Thromboxane Generation Assays using Human Platelet-Rich Plasma

The primary method for studying the functional consequences of thromboxane production is through platelet aggregation assays using human platelet-rich plasma (PRP). nih.govnih.gov PRP, obtained by differential centrifugation of whole blood, provides a suspension of platelets in their native plasma environment. umich.edu These assays are critical for assessing how substances like eicosapentaenoic acid (EPA), the precursor to TXB3, influence platelet function. nih.gov

The standard technique for measuring platelet aggregation is Light Transmission Aggregometry (LTA). nih.gov In LTA, a pro-aggregatory agent is added to the PRP, and the increase in light transmission through the sample is measured as platelets clump together. nih.govmachaondiagnostics.com An alternative method, impedance aggregometry, utilizes whole blood, which avoids the potential for mechanical disturbance of platelets during PRP preparation. nih.gov

To study TXB3 generation, platelets in PRP are typically stimulated with an agonist, such as arachidonic acid (the precursor to Thromboxane A2) or collagen. pa2online.orgnih.gov Following stimulation, the reaction is stopped, and the plasma is analyzed for the concentration of thromboxanes. Since Thromboxane A3 (TXA3) is highly unstable, with a half-life of about 30 seconds, researchers measure its stable, inactive hydrolysis product, TXB3. caymanchem.com Quantification is commonly performed using techniques like radioimmunoassay (RIA) or, for greater specificity and sensitivity, gas chromatography-mass spectrometry (GC-MS). nih.govumich.edupa2online.org

Studies have shown that when human platelets are supplemented with EPA, they can readily convert it to TXB3. nih.gov The relationship between the concentration of the stimulating agonist, the degree of platelet aggregation, and the amount of thromboxane produced can then be analyzed to understand the potency and efficacy of the pathway. pa2online.org For instance, research has established that maximal platelet aggregation occurs when the concentration of thromboxane synthesis reaches a certain threshold, indicating a non-linear relationship between thromboxane production and platelet function. umich.edu

Table 1: Methodologies in Platelet Aggregation and Thromboxane Generation Assays

| Parameter | Methodology | Description | Key Agonists/Precursors | References |

|---|---|---|---|---|

| Platelet Aggregation | Light Transmission Aggregometry (LTA) | Considered the gold standard, it measures changes in light absorbance in PRP as platelets aggregate. | Arachidonic Acid, Collagen, ADP | nih.govmachaondiagnostics.com |

| Impedance Aggregometry | Measures platelet aggregation in whole blood, avoiding potential artifacts from PRP isolation. | Arachidonic Acid, Collagen | nih.gov | |

| Thromboxane Quantification | Gas Chromatography-Mass Spectrometry (GC-MS) | A highly sensitive and specific method for identifying and quantifying TXB3 after derivatization. | Eicosapentaenoic Acid (EPA) | nih.gov |

| Radioimmunoassay (RIA) | An immunoassay used to measure the concentration of TXB2/TXB3 in plasma samples after aggregation. | Arachidonic Acid | umich.edupa2online.org |

Cell-Based Models for Studying Thromboxane B3 Biosynthesis and Receptor Activation

Cell-based models provide a controlled environment to investigate the specific enzymatic steps of TXB3 biosynthesis and the subsequent activation of thromboxane-prostanoid (TP) receptors. nih.gov These models are crucial for dissecting the molecular pathways without the complexity of a whole-blood system. nih.gov

Various established cell lines are utilized for this purpose. For example, human erythroleukemia (HEL) cells have been successfully used to study TXB3 production. nih.gov When these cells are cultured with EPA, they can synthesize and release detectable levels of TXB3 into the medium. nih.gov Similarly, certain human lung adenocarcinoma cell lines, such as Calu-3 and A549, have been shown to possess the enzymatic machinery for thromboxane biosynthesis and can produce thromboxanes from endogenous or exogenously supplied fatty acid precursors. nih.gov

These cell models are instrumental in studying the activity of key enzymes like cyclooxygenase (COX) and thromboxane synthase (TXAS). nih.govmedchemexpress.com By introducing genetic variants or specific inhibitors of these enzymes into the cell cultures, researchers can determine their effect on TXB3 production. nih.gov

For studying receptor activation, cell lines can be engineered to express TP receptors. nih.gov Upon stimulation with thromboxane agonists, downstream signaling events, such as changes in intracellular calcium levels or G-protein activation, can be measured. nih.gov This approach allows for the characterization of receptor binding affinity, specificity, and the functional consequences of receptor engagement in a simplified cellular context. nih.govnih.gov Desensitization of the TP receptor, a process involving its uncoupling from G-proteins, has also been effectively studied using platelet-based cellular models. nih.gov

Table 2: Cell-Based Models in Thromboxane Research

| Cell Line/Model | Application | Typical Experiment | References |

|---|---|---|---|

| Human Erythroleukemia (HEL) Cells | TXB3 Biosynthesis | Culturing cells with EPA and measuring TXB3 levels in the medium using GC-MS. | nih.gov |

| Human Lung Adenocarcinoma (e.g., A549, Calu-3) | Thromboxane Biosynthesis | Stimulating cells with calcium ionophore or arachidonic acid and analyzing prostanoid production. | nih.gov |

| TP Receptor-Expressing Cells | Receptor Activation & Signaling | Exposing cells to thromboxane agonists and measuring downstream signals like intracellular calcium flux. | nih.govnih.gov |

| Human Platelets (as a cell model) | Receptor Desensitization | Exposing platelets to TP receptor agonists and measuring subsequent aggregation and GTPase activity. | nih.gov |

Development and Application of Pre-clinical Animal Models

Pre-clinical animal models, particularly in rodents, are indispensable for investigating the physiological and pathophysiological roles of Thromboxane B3 in complex biological systems. These models allow for the study of its impact on hemostasis, thrombosis, and inflammation in an in vivo setting.

Rodent Models for Investigating Thromboxane B3's Role in Hemostasis and Thrombosis

Rodent models are widely used because their hemostatic systems are largely similar to those of humans and their genetics can be readily manipulated. nih.gov These models are crucial for assessing how the TXB3 pathway influences blood clot formation and stability.

To study thrombosis more directly, several models of induced vascular injury are employed. The ferric chloride (FeCl3)-induced thrombosis model is frequently used in both mice and rats. creative-biolabs.commdpi.com Topical application of FeCl3 to a blood vessel, such as the carotid artery or femoral vein, causes oxidative endothelial injury, which triggers platelet adhesion and aggregation, leading to the formation of a thrombus. creative-biolabs.comamegroups.org The size and stability of this clot can be monitored to evaluate the effects of compounds that modulate the thromboxane pathway.

Another category of models involves inducing stasis or stenosis, where blood flow in a vessel like the inferior vena cava (IVC) is partially or completely blocked via ligation. creative-biolabs.commdpi.comamegroups.org This change in blood flow, a key component of Virchow's triad, promotes thrombus formation and is particularly useful for studying venous thrombosis. mdpi.comamegroups.org Additionally, systemic thrombosis can be induced by intravenously injecting a combination of collagen and epinephrine (B1671497), which causes widespread platelet activation and the formation of pulmonary thromboemboli. nih.gov

Table 3: Common Rodent Models for Hemostasis and Thrombosis Research

| Model | Species | Methodology | Primary Endpoint | References |

|---|---|---|---|---|

| Tail Bleeding Time (TBT) | Mouse | Transection of the distal tail and measurement of bleeding duration. | Time to hemostasis | nih.gov |

| Ferric Chloride (FeCl3) Injury | Mouse, Rat | Topical application of FeCl3 to an exposed artery or vein to induce endothelial damage. | Thrombus formation time, size, and stability | creative-biolabs.comamegroups.org |

| Inferior Vena Cava (IVC) Ligation/Stenosis | Mouse, Rat | Surgical ligation or narrowing of the IVC to induce blood stasis. | Venous thrombus weight and composition | creative-biolabs.commdpi.com |

| Collagen/Epinephrine Challenge | Mouse | Intravenous injection of collagen and epinephrine to induce systemic platelet activation. | Pulmonary thromboembolism, survival time | nih.gov |

Use of Animal Models to Explore Thromboxane B3 in Inflammatory Processes

The thromboxane pathway is deeply implicated in inflammation, and animal models are essential for exploring these complex interactions. nih.govnih.gov These models can simulate various inflammatory conditions, from acute systemic inflammation to chronic immune responses.

One widely used model is the administration of lipopolysaccharide (LPS), a component of bacterial cell walls, to induce a systemic inflammatory response syndrome that mimics aspects of sepsis. researchgate.net In these models, researchers can measure circulating levels of inflammatory cytokines and assess immune cell infiltration into various organs. researchgate.net A more clinically relevant sepsis model is cecal ligation and puncture (CLP), which involves surgically creating a small hole in the cecum, leading to polymicrobial peritonitis and a more protracted inflammatory course. researchgate.net

To investigate the specific role of the thromboxane pathway, genetically modified animals are invaluable. For instance, mice with a targeted deletion of the thromboxane-prostanoid (TP) receptor gene have been used to demonstrate that TP receptor signaling augments cellular immune responses. nih.gov In a model of cardiac transplant rejection, an intense inflammatory process, the absence of TP receptors was shown to reduce immune-mediated tissue injury. nih.gov

Animal models are also employed to study the role of thromboxanes in pain and inflammation associated with tissue injury. mdpi.com The hydrolysis of membrane phospholipids by enzymes like phospholipase A2 generates precursors for eicosanoids, including thromboxanes, which contribute to an "inflammatory soup" that sensitizes nerve fibers. mdpi.com

Table 4: Animal Models for Investigating Thromboxane's Role in Inflammation

| Model | Species | Methodology | Application in Thromboxane Research | References |

|---|---|---|---|---|

| Lipopolysaccharide (LPS) Injection | Mouse | Intraperitoneal or intravenous injection of LPS to induce acute systemic inflammation. | To study the effect of thromboxane pathway modulation on cytokine release and organ function. | researchgate.net |

| Cecal Ligation and Puncture (CLP) | Mouse | Surgical ligation and puncture of the cecum to induce polymicrobial sepsis. | To investigate the role of thromboxanes in a clinically relevant, protracted model of sepsis. | researchgate.net |

| Cardiac Transplant Rejection | Mouse | Allogeneic heart transplantation to induce an intense, immune-mediated inflammatory response. | To assess the contribution of TP receptor signaling to inflammatory tissue injury using knockout mice. | nih.gov |

| Genetically Modified Models (e.g., TP Receptor Knockout) | Mouse | Mice with a targeted disruption of the gene for the TP receptor. | To specifically dissect the in vivo functions of thromboxane signaling in immunity and inflammation. | nih.gov |

Isotopic Labeling Strategies for Thromboxane B3 Research

Isotopic labeling is a powerful analytical technique used to track the passage of a molecule through a biological or chemical system and to achieve highly accurate quantification. wikipedia.org This strategy involves replacing one or more atoms in a compound with their heavier, stable isotopes (e.g., replacing ¹H with ²H/deuterium, ¹²C with ¹³C, or ¹⁶O with ¹⁸O) or with a radioactive isotope. wikipedia.orgscripps.edu

In Thromboxane B3 research, stable isotope labeling is primarily used to create internal standards for mass spectrometry-based quantification. nih.gov A known quantity of isotopically labeled TXB3 is added to a biological sample (e.g., plasma or cell culture medium) at the beginning of the extraction process. Because the labeled standard is chemically identical to the endogenous TXB3, it behaves the same way during purification and analysis, correcting for any sample loss. nih.gov In the mass spectrometer, the labeled and unlabeled versions are easily distinguished by their mass difference, allowing for precise and accurate measurement of the endogenous compound. nih.govwikipedia.org For example, [¹⁸O₂]TXB3 has been synthesized and used as an internal standard for the gas chromatography/selected ion monitoring (GC/SIM) of TXB3, enabling detection in the picogram range. nih.gov

Radioisotopic labeling, while less common for quantification, is used for other applications, such as receptor binding studies. osti.gov A thromboxane analog can be labeled with a radioisotope like iodine-125 (B85253) (¹²⁵I) to create a radioligand. osti.gov This radiolabeled molecule can then be used in binding assays with platelets or cell membranes to characterize the affinity and density of thromboxane receptors. osti.gov This approach was instrumental in identifying and characterizing TXA₂/PGH₂ receptors on human platelets. osti.gov

Table 5: Isotopic Labeling in Thromboxane Research

| Isotope | Labeling Type | Primary Application | Detection Method | Example | References |

|---|---|---|---|---|---|

| Oxygen-18 (¹⁸O) | Stable | Internal standard for quantification | Gas Chromatography-Mass Spectrometry (GC-MS) | Synthesis of [¹⁸O₂]TXB3 for microdetermination of TXB3 in cell culture media. | nih.gov |

| Deuterium (²H), Carbon-13 (¹³C) | Stable | Internal standard for quantification, metabolic flux analysis | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Use of ¹³C-labeled precursors to study metabolic pathways. | wikipedia.orgresearchgate.net |

| Tritium (³H) | Radioactive | Tracer for metabolic studies, radioligand for binding assays | Scintillation Counting | Infusion of [³H₈]TXB₂ to characterize its metabolic fate in vivo. | frontiersin.org |

| Iodine-125 (¹²⁵I) | Radioactive | Radioligand for receptor binding assays | Gamma Counting | Synthesis of an ¹²⁵I-labeled thromboxane agonist to characterize TXA₂/PGH₂ receptors. | osti.gov |

Application of [¹⁸O]Thromboxane B3 as an Internal Standard

Stable isotope dilution (SID) coupled with mass spectrometry (MS) is the gold standard for the accurate quantification of low-abundance endogenous molecules like Thromboxane B3. [¹⁸O]Thromboxane B3, a non-radioactive, isotopically labeled version of the molecule, serves as an ideal internal standard (IS) for these analyses. mdpi.com

The principle of this methodology is straightforward yet powerful. A known quantity of the heavy-isotope labeled [¹⁸O]TXB3 is added to a biological sample (e.g., plasma, cell culture media) at the very beginning of the sample preparation process. nih.gov This "spiked" sample is then subjected to extraction, purification, and derivatization steps. nih.govnih.gov During analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), the instrument simultaneously measures the signal intensity of the naturally occurring (native) TXB3 and the [¹⁸O]TXB3 internal standard. nih.govresearchgate.net

Because the internal standard is chemically identical to the analyte, it experiences the same potential losses during the multi-step sample workup. By calculating the ratio of the native analyte signal to the internal standard signal, researchers can correct for this procedural loss, leading to highly accurate and precise quantification. mdpi.com

One established method involves synthesizing [¹⁸O₂]TXB3 through the base-catalyzed hydrolysis of the methyl ester derivative of TXB3 in [¹⁸O]water. nih.gov For GC-MS analysis, the extracted thromboxanes are often converted into more volatile derivatives, such as the methyl ester (ME)-methoxime (MO)-dimethylisopropylsilyl (DMIPS) ether derivative. nih.gov Using this approach with selected ion monitoring (SIM), researchers can achieve excellent linearity and detect TXB3 levels in the picogram to nanogram range. nih.gov

Table 1: Example of Mass Spectrometry Ions Monitored for TXB3 Quantification

This table illustrates the distinct mass-to-charge (m/z) ratios that allow for the simultaneous detection and differentiation of native Thromboxane B3 and its stable isotope-labeled internal standard in a typical GC-MS analysis after derivatization.

| Compound | Derivative | Monitored Ion (m/z) | Role in Assay |

| Thromboxane B3 (Native) | ME-MO-DMIPS | 668 | Analyte |

| [¹⁸O₂]Thromboxane B3 | ME-MO-DMIPS | 672 | Internal Standard |

| Data sourced from research on the microdetermination of Thromboxane B3 using GC-MS. nih.gov |

The use of [¹⁸O]TXB3 as an internal standard is crucial for overcoming matrix effects and ensuring the reliability of quantitative data in complex biological samples, making it an indispensable tool in eicosanoid research. nih.govnih.gov

Tracing of EPA-Derived Thromboxane B3 in Metabolic Studies

To investigate the specific metabolic conversion of eicosapentaenoic acid (EPA) into Thromboxane B3, researchers employ metabolic tracing studies. This technique allows for the direct observation of a metabolic pathway by introducing a labeled precursor and tracking its conversion into downstream products. nih.gov

In these studies, a labeled version of EPA, often [¹⁴C]EPA (a radioisotope) or a stable isotope-labeled variant, is introduced into an in vitro or in vivo system, such as cultured human platelets or through dietary supplementation in human subjects. nih.govnih.gov Following a period of incubation or supplementation, biological samples are collected and analyzed to detect the presence of the labeled Thromboxane B3. nih.gov

For example, studies have shown that when human platelets are incubated with EPA, they readily convert it to TXB3. nih.gov This can be confirmed by adding labeled EPA to platelet-rich plasma and subsequently identifying labeled TXB3 using techniques like GC-MS. nih.gov This demonstrates the direct action of platelet cyclooxygenase (COX) and thromboxane synthase on EPA.

Interestingly, research comparing in vivo and in vitro models has revealed nuances in EPA metabolism. Following long-term dietary supplementation, EPA is released from platelet phospholipids and metabolized to TXB3. nih.gov However, the incorporation and subsequent release of EPA from different phospholipid pools can vary between in vivo conditions and in vitro experiments. nih.gov Tracing studies using labeled EPA are essential for elucidating these specific and sometimes complex metabolic fates. nih.gov

These tracing methodologies have been instrumental in confirming that:

Human platelets can directly convert exogenous EPA to TXB3. nih.govnih.gov

Dietary EPA is incorporated into platelet phospholipids and can be made available for conversion to TXB3. nih.gov

The metabolic pathways for EPA can be distinguished from those of arachidonic acid, which leads to the production of Thromboxane B2.

By tracing the metabolic journey from EPA to TXB3, scientists can gain a clearer understanding of how dietary omega-3 fatty acids influence the eicosanoid profile and platelet function.

Modulation of Thromboxane B3 Pathways in Experimental Research

Dietary Intervention Studies and Thromboxane (B8750289) B3 Homeostasis

Dietary choices significantly influence the lipid composition of cell membranes and, consequently, the profile of eicosanoids produced. Intervention studies focusing on fatty acid intake are fundamental to understanding the regulation of TXB3 production.

Supplementation with omega-3 fatty acids, particularly eicosapentaenoic acid (EPA), directly increases the substrate available for the synthesis of 3-series eicosanoids. Experimental studies have confirmed that introducing EPA to human platelets leads to the production of Thromboxane A3 (TXA3), which is rapidly hydrolyzed to its stable, measurable metabolite, TXB3. nih.govnih.gov

Research involving the incubation of washed human platelets with EPA has demonstrated a dose-dependent synthesis of TXB3. nih.gov In these experimental settings, the quantity of TXA3 (measured as TXB3) produced from EPA is notably less than the amount of Thromboxane A2 (TXA2) generated from its omega-6 precursor, arachidonic acid (AA). One study quantified that the absolute amounts of TXA3 formed were approximately 20% of the TXA2 levels produced when platelets were stimulated with AA. nih.gov This shift in production from the more potent TXA2 to the less active TXA3 is a key outcome of omega-3 supplementation. Further research using gas chromatography-mass spectrometry has conclusively identified TXB3 in human platelet-rich plasma following the addition of EPA, confirming that platelets can readily convert EPA into TXB3. nih.govpatsnap.com

| Condition | Substrate | Primary Thromboxane Product | Relative Production Level | Reference |

|---|---|---|---|---|

| Control (Stimulated) | Arachidonic Acid (AA) | Thromboxane A2 (TXA2) | High (Baseline) | nih.gov |

| Experimental | Eicosapentaenoic Acid (EPA) | Thromboxane A3 (TXA3) | Approx. 20% of TXA2 levels | nih.gov |

The primary mechanism by which omega-3 fatty acid supplementation alters thromboxane production is through competitive inhibition. EPA and AA compete for the active site of the same key enzymes in the eicosanoid synthesis pathway. nih.gov The process begins when a stimulus activates phospholipase enzymes, which release fatty acids from the cell membrane. The released EPA and AA then compete for the cyclooxygenase (COX) enzyme.

When AA is the substrate, COX enzymes convert it into the prostaglandin (B15479496) endoperoxide PGH2, which is then acted upon by thromboxane synthase to form the potent pro-aggregatory and vasoconstrictive agent TXA2. Conversely, when EPA is the substrate, it is converted by COX into PGH3, which is subsequently metabolized by thromboxane synthase into TXA3. As EPA levels increase in platelet phospholipids (B1166683) due to dietary intake, it more effectively competes with AA, leading to a decrease in TXA2 production and a concurrent increase in the formation of the less biologically active TXA3. nih.gov

Future Research Directions and Translational Perspectives for Thromboxane B3

Unraveling Undiscovered Biological Roles and Regulatory Mechanisms of Thromboxane (B8750289) B3

Thromboxane B3 (TXB3) is recognized as the stable, inactive hydrolysis product of the biologically active Thromboxane A3 (TXA3). caymanchem.comhmdb.ca The biosynthesis of TXA3 originates from eicosapentaenoic acid (EPA), an omega-3 fatty acid, through the cyclooxygenase (COX) and thromboxane synthase metabolic pathways. caymanchem.commedchemexpress.com This process has been observed in various tissues, including human platelets, seminal vesicles, lungs, and ocular tissues. caymanchem.commedchemexpress.com While the broader family of thromboxanes are known vasoconstrictors and potent hypertensive agents that facilitate platelet aggregation, the specific physiological and pathophysiological roles of the 3-series thromboxanes are less defined than their 2-series counterparts derived from arachidonic acid. wikipedia.org

Future research must focus on elucidating the distinct biological functions of TXB3 and its precursor, TXA3. It is understood that omega-3 fatty acids can be metabolized to produce higher levels of TXA3, which is relatively less potent than Thromboxane A2 (TXA2). wikipedia.org This shift in the balance between the more potent TXA2 and the less potent TXA3 is believed to inhibit vasoconstriction and platelet aggregation, potentially lowering the incidence of myocardial infarction and stroke. wikipedia.org However, the precise mechanisms governing this modulation and the downstream effects of TXB3 accumulation are not fully understood. Research is needed to explore whether TXA3/TXB3 has unique signaling properties or if its primary role is to competitively inhibit the more prothrombotic actions of TXA2. wikipedia.org Studies on TXA2 have shown it can stimulate the proliferation of airway smooth muscle cells, a process linked to asthma; investigating whether TXA3/TXB3 has similar, opposing, or neutral effects in this context could reveal novel biological roles. nih.gov

The regulatory mechanisms controlling TXB3 synthesis also warrant deeper investigation. While it is known that dietary intake of EPA can lead to the formation of TXA3 in human platelets, the factors regulating the efficiency of this conversion and the subsequent hydrolysis to TXB3 are unclear. medchemexpress.com Understanding the tissue-specific expression and activity of the enzymes involved, such as cyclooxygenase and thromboxane-A synthase, in metabolizing EPA versus arachidonic acid is critical. wikipedia.org

Advancing Biomarker Discovery and Validation for Thromboxane B3 and its Metabolites

A biomarker is a defined characteristic that can be measured as an indicator of normal biological processes, pathogenic processes, or responses to a therapeutic intervention. nih.gov The development of reliable biomarkers is crucial for advancing precision medicine, with applications in disease detection, diagnosis, prognosis, and monitoring. nih.govabcam.com While the inactive metabolite of TXA2, Thromboxane B2 (TXB2), is often used as a marker to measure TXA2 production in conditions like cancer, the potential of TXB3 as a biomarker remains largely unexplored. nih.gov

Future efforts should concentrate on the discovery and validation of TXB3 and its own potential metabolites as biomarkers. Given that TXB3 levels reflect the biosynthesis of TXA3 from EPA, measuring TXB3 could serve as a valuable indicator of omega-3 fatty acid metabolism and the activity of the less potent thromboxane pathway. hmdb.camedchemexpress.com This could be particularly relevant in cardiovascular disease, where a shift towards TXA3 production is considered beneficial. wikipedia.org Analytical methods for the determination of TXB3, such as gas chromatography-mass spectrometry, have already been developed and can be refined for high-throughput clinical use. nih.gov

The process of biomarker validation is multi-staged. fastercapital.com

Analytical Validation : This initial step aims to establish the performance characteristics of the biomarker assay, ensuring its sensitivity, specificity, accuracy, and reproducibility. nih.gov

Clinical Validation : Following analytical confirmation, the biomarker must be evaluated in well-powered prospective clinical trials to confirm its ability to predict a clinical outcome or phenotype. amegroups.org

For TXB3, this would involve measuring its levels in large patient cohorts to establish correlations with the incidence or progression of conditions like coronary heart disease, stroke, or inflammatory disorders. wikipedia.orgnih.gov Establishing TXB3 as a validated biomarker could guide dietary or therapeutic interventions aimed at modulating the eicosanoid pathway for better health outcomes. abcam.com

Integrating High-Throughput Omics Technologies for Comprehensive Thromboxane B3 Pathway Analysis

High-throughput omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, enable the comprehensive, large-scale analysis of diverse biomolecules. nih.gov These powerful tools are transforming biological research by allowing for the characterization of new gene and protein functions, the classification of molecules into pathways, and the identification of therapeutic targets. nih.gov Integrating these technologies is essential for a complete analysis of the Thromboxane B3 pathway and its systemic effects.

Metabolomics : Untargeted metabolomics can be used to identify and quantify TXB3 and a wide array of other related lipid mediators in biological samples (e.g., plasma). news-medical.net This approach can uncover novel metabolic pathways influenced by TXB3 and identify new molecules that correlate with disease risk, similar to how niacin metabolites were recently linked to cardiovascular disease. news-medical.net

Transcriptomics and Proteomics : RNA sequencing and mass spectrometry-based proteomics can reveal how the presence of TXA3/TXB3 alters gene and protein expression in target cells (e.g., platelets, endothelial cells, immune cells). nih.gov This can help map the downstream signaling cascades and cellular processes regulated by the TXA3 pathway, identifying the specific receptors and signaling proteins involved.

Genomics : Genome-wide association studies can identify genetic variants that influence an individual's baseline levels of TXB3 or their response to EPA supplementation. nih.gov This could lead to a more personalized approach to cardiovascular disease prevention.

By combining these omics datasets, researchers can build comprehensive models of the TXB3 pathway, moving from a single molecule to a systems-level understanding of its role in health and disease. nih.gov This integrated approach is critical for dissecting the complex interactions between genes, proteins, and metabolites that define the pathway's function. nih.gov

Development of Novel Pre-clinical Models to Mimic Complex Pathophysiological Conditions

The development and use of robust pre-clinical models are fundamental to translating basic scientific discoveries into clinical applications. Current research on thromboxanes has utilized a range of models, from in vitro studies using cultured cells to in vivo animal models. medchemexpress.comnih.gov For instance, the synthesis of TXB3 has been studied by adding EPA to human platelet-rich plasma in vitro, while the metabolism of EPA has been examined in ocular tissues of cynomolgus and rhesus monkeys. caymanchem.comnih.gov

However, to fully understand the role of Thromboxane B3 in complex diseases, more sophisticated pre-clinical models are required. Future research should focus on developing models that more accurately mimic human pathophysiology. This includes:

Genetically Engineered Animal Models : Creating animal models with specific modifications in the eicosanoid pathway, such as knocking out or overexpressing thromboxane synthase or specific thromboxane receptors (TPα and TPβ), would allow for precise investigation of the TXA3/TXB3 axis.

Humanized Models : The use of xenograft models, where human cells or tissues are implanted into immunodeficient mice, could provide insight into how TXB3 affects human cells in an in vivo environment. This has been used to study the role of thromboxane receptors in bladder cancer. nih.gov

Organ-on-a-Chip and 3D Bioprinting : These emerging technologies can be used to create micro-physiological systems that replicate the structure and function of human organs. A "vessel-on-a-chip" model, for example, could be used to study the effects of TXB3 on platelet aggregation and endothelial function under physiologically relevant shear stress conditions.

Disease-Specific Models : Research has utilized models for conditions like COX2-dependent inflammatory bowel disease to study related lipid mediators. caymanchem.com Developing and utilizing specific models of atherosclerosis, thrombosis, or chronic inflammation would be crucial to test the hypothesis that shifting the eicosanoid balance toward TXB3 production is therapeutically beneficial.

These advanced models will be instrumental in validating the biological roles of TXB3 and testing the efficacy of novel therapeutic strategies before they advance to human clinical trials.

Exploration of Thromboxane B3 in Inter-Cellular and Inter-Organ Communication

Metabolic health is maintained by a complex network of communication between different cells and organs, mediated by bioactive molecules such as hormones, cytokines, and lipids. nih.govembopress.org Eicosanoids, including thromboxanes, are potent local mediators that function at their site of synthesis, playing a key role in this communication. hmdb.ca For example, TXA2 produced by activated platelets acts in an autocrine and paracrine fashion to stimulate the activation of new platelets, amplifying the thrombotic response. wikipedia.orgnih.gov

The role of Thromboxane B3 in these communication networks is a critical area for future investigation. Since TXB3 is synthesized in diverse tissues such as platelets, vascular endothelial cells, and lungs, it is positioned to be a signaling molecule in multiple contexts. caymanchem.commedchemexpress.com Future research should aim to answer several key questions:

Cell-Specific Signaling : Does TXB3 (or its precursor TXA3) have different effects on different cell types? For example, how does it modulate communication between platelets and endothelial cells, or between immune cells and tissue cells during inflammation?

Inter-Organ Crosstalk : The gut, liver, and brain are now understood to be nodes in an integrated metabolic network. nih.gov Investigating the production of TXB3 in organs like the gut and liver and its potential systemic effects on distant organs could uncover new roles in metabolic regulation. Microbial metabolites from the gut are known to act as transcellular effectors, and exploring whether the gut microbiome can influence TXB3 production is a novel frontier. nih.gov

Differential Signaling vs. TXB2 : A central question is whether the TXA3/TXB3 pathway constitutes a unique signaling system or simply acts as a damper on the more potent TXA2/TXB2 pathway. High-resolution analysis of receptor binding and downstream signaling in different cell types is needed to distinguish between these possibilities.

Unraveling the role of TXB3 in these communication pathways will provide a more holistic understanding of how omega-3 fatty acids exert their effects and could reveal new ways to therapeutically target inter-organ crosstalk in metabolic and cardiovascular diseases. nih.gov

Identification of Novel Therapeutic Targets Based on Thromboxane B3 Pathway Modulation

The thromboxane pathway is a well-established therapeutic target, primarily in the prevention of cardiovascular disease. nih.govunifr.ch However, current therapies like aspirin, which inhibits cyclooxygenase enzymes, have limitations. unifr.ch The development of more specific drugs, such as thromboxane synthase inhibitors (TXSI) and thromboxane receptor antagonists (TXRA), represents a more targeted pharmacological approach. nih.govmdpi.com The existence of the Thromboxane B3 pathway opens up new avenues for therapeutic intervention.

Future research should focus on identifying novel therapeutic targets by modulating the pathway to favor the production of the less potent TXA3/TXB3 over the prothrombotic TXA2. Potential strategies include:

Selective Enzyme Modulation : Developing drugs that selectively enhance the metabolism of EPA by cyclooxygenase or thromboxane synthase, or that selectively inhibit the processing of arachidonic acid, could shift the balance of thromboxane production.

Thromboxane Receptor Isoforms : Thromboxane acts through G-protein coupled receptors, and at least two isoforms, TPα and TPβ, have been identified. nih.gov These isoforms can have distinct and even opposing roles in different tissues and diseases, as seen in bladder cancer. nih.gov Investigating the specific affinity and signaling of TXA3 for these receptor isoforms could reveal that it preferentially activates a pathway with anti-proliferative or anti-thrombotic effects. This could lead to the development of drugs that are agonists for one TP isoform but antagonists for another.

Upstream Pathway Targeting : Beyond direct enzyme or receptor targeting, influencing the availability of the precursor, EPA, through dietary or pharmaceutical supplementation is a known strategy. medchemexpress.com Further research into the enzymes that control the release of EPA from cell membranes could yield new targets to enhance the substrate pool for TXB3 synthesis.

By focusing on the unique aspects of the TXB3 pathway, it may be possible to develop a new class of therapeutics that offer more refined control over platelet activation, vascular tone, and cellular proliferation compared to current antiplatelet agents. nih.gov

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Thromboxane B3 (TXB3) in biological samples, and how do researchers address matrix interference?

- Methodology : TXB3 is typically quantified using gas chromatography-mass spectrometry (GC/MS) for high specificity, enzyme-linked immunosorbent assay (ELISA) for sensitivity, or high-performance liquid chromatography (HPLC) for metabolite separation. GC/MS requires derivatization to enhance volatility, while ELISA employs antibodies specific to TXB3 or its stable metabolites (e.g., 11-dehydro TXB3) . To mitigate matrix interference, solid-phase extraction (SPE) or liquid-liquid extraction is used to isolate TXB3 from plasma/urine. Parallel validation with internal standards (e.g., deuterated TXB3 analogs) ensures accuracy .

Q. How do pre-analytical variables (e.g., blood collection protocols) affect TXB3 stability in clinical studies?

- Methodology : TXB3 degrades rapidly due to platelet activation ex vivo. Standard protocols recommend immediate centrifugation of blood samples (3.2% sodium citrate or EDTA tubes) to separate plasma, followed by freezing at -80°C within 30 minutes. Delays >2 hours at room temperature significantly increase artifactual TXB3 levels due to spontaneous thromboxane synthase activity . Addition of indomethacin (a cyclooxygenase inhibitor) to collection tubes can suppress in vitro synthesis .

Q. What solvent systems are optimal for reconstituting synthetic TXB3 in experimental settings?

- Methodology : TXB3 is provided as a methyl acetate solution (≥98% purity). For aqueous experiments, solvents like ethanol or DMSO (under nitrogen purge) are preferred, with final concentrations ≤0.1% to avoid cellular toxicity. Solubility in PBS (pH 7.2) is limited (~0.1 mg/mL); sonication or surfactants (e.g., Tween-20) can improve dispersion. Avoid prolonged storage of aqueous solutions (>24 hours) due to hydrolysis .

Advanced Research Questions

Q. How does TXB3 interact with thromboxane-prostanoid (TP) receptors in cancer metastasis, and what experimental models validate its signaling role?

- Methodology : TXB3 binds TP receptors (Gq-coupled), activating Rho/ROCK pathways to promote tumor cell migration. In glioblastoma models, TP receptor antagonists (e.g., SQ 29,548) reduce invasion by >50%, validated via transwell assays and siRNA-mediated TP receptor knockdown. Radioligand binding assays (³H-SQ 29,548) quantify receptor affinity (Kd ~5 nM) . Orthotopic xenografts in immunodeficient mice further confirm TP-dependent metastasis using bioluminescence imaging .

Q. What genetic or pharmacological strategies can selectively inhibit thromboxane synthase (TXAS) to reduce TXB3 production without disrupting prostacyclin pathways?

- Methodology : Dual TXAS inhibitors (e.g., ozagrel) block TXB3 synthesis but may shift substrate flux toward prostacyclin. CRISPR-Cas9 TXAS knockout in platelets or endothelial cells eliminates TXB3 while upregulating PGI2 (measured via 6-keto-PGF1α ELISA). Selective TXAS inhibitors with IC50 <10 nM (e.g., furegrelate) show minimal cross-reactivity with prostacyclin synthase in vitro .

Q. How does TXB3’s bioactivity compare to TXB2 in cardiovascular pathologies, and what structural determinants drive functional divergence?

- Methodology : TXB3 (derived from eicosapentaenoic acid) exhibits weaker vasoconstrictive activity vs. TXB2 (arachidonic acid-derived). Isolated aortic ring assays show TXB3-induced contraction at EC50 = 120 nM vs. TXB2 (EC50 = 25 nM). Structural analysis (NMR/molecular docking) identifies the ω-3 double bond in TXB3 as critical for reduced TP receptor activation .

Methodological Best Practices

- Safety Protocols : TXB3 is classified as H302 (acute toxicity), H315 (skin irritation), and H319 (eye irritation). Use PPE (nitrile gloves, goggles) and fume hoods during handling. For spills, neutralize with 10% sodium bicarbonate before disposal .

- Data Reproducibility : Report TXB3 concentrations with ±SEM and statistical thresholds (e.g., p<0.05 via ANOVA with Bonferroni correction). Validate assays with inter-laboratory comparisons and reference standards (e.g., Cayman Chemical’s TXB3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.